molecular formula C26H25NO4P2 B14604580 Tetraphenyl ethylimidodiphosphite CAS No. 57857-79-1

Tetraphenyl ethylimidodiphosphite

Cat. No.: B14604580
CAS No.: 57857-79-1
M. Wt: 477.4 g/mol
InChI Key: DOYITFOGJZZMPG-UHFFFAOYSA-N
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Description

Tetraphenyl ethylimidodiphosphite is an organophosphorus compound characterized by its unique structure, which includes four phenyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl ethylimidodiphosphite typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by the addition of ethylimidodiphosphite. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+4C6H5MgBrP(C6H5)4+3MgBrCl\text{PCl}_3 + 4 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P}(\text{C}_6\text{H}_5)_4 + 3 \text{MgBrCl} PCl3​+4C6​H5​MgBr→P(C6​H5​)4​+3MgBrCl

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetraphenyl ethylimidodiphosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products:

    Oxidation: Tetraphenylphosphine oxide.

    Reduction: Tetraphenylphosphine.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Tetraphenyl ethylimidodiphosphite finds applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which tetraphenyl ethylimidodiphosphite exerts its effects involves its ability to coordinate with metal centers, thereby influencing catalytic processes. The compound’s phenyl groups provide steric hindrance, which can affect the reactivity and selectivity of the catalytic reactions. Molecular targets include various metal ions and enzymes, where it can modulate their activity through coordination and electronic effects.

Comparison with Similar Compounds

    Tetraphenylethene: Known for its aggregation-induced emission properties.

    Tetraphenyllead: An organolead compound with similar structural features.

    Tetraphenylene: A polycyclic aromatic compound with unique electronic properties.

Uniqueness: Tetraphenyl ethylimidodiphosphite is unique due to its specific combination of phenyl groups and phosphorus center, which imparts distinct chemical reactivity and coordination properties. Unlike tetraphenylethene, which is primarily studied for its photophysical properties, this compound is more focused on its applications in catalysis and material science.

Properties

CAS No.

57857-79-1

Molecular Formula

C26H25NO4P2

Molecular Weight

477.4 g/mol

IUPAC Name

N,N-bis(diphenoxyphosphanyl)ethanamine

InChI

InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3

InChI Key

DOYITFOGJZZMPG-UHFFFAOYSA-N

Canonical SMILES

CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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